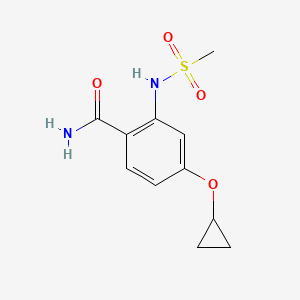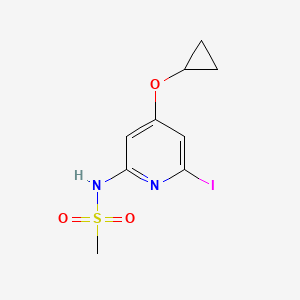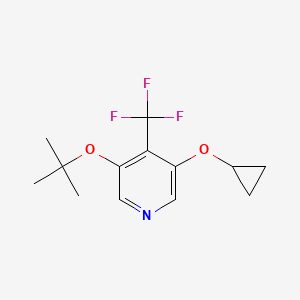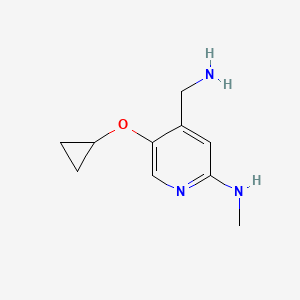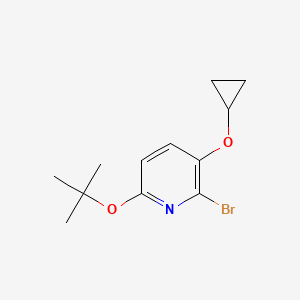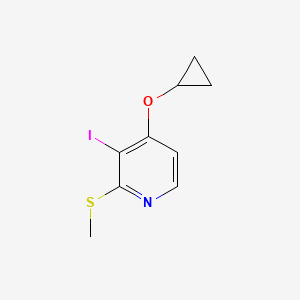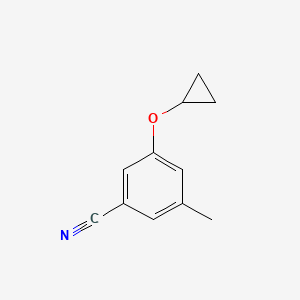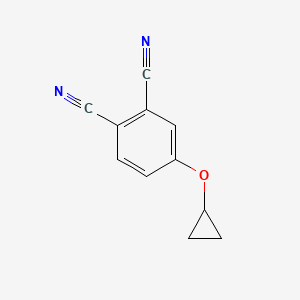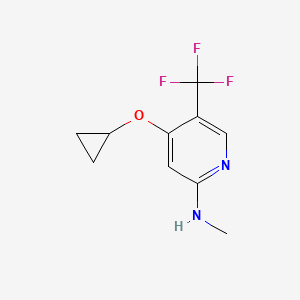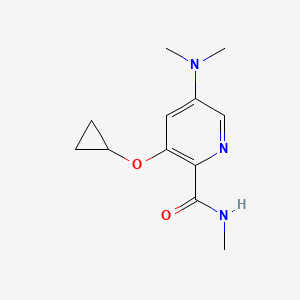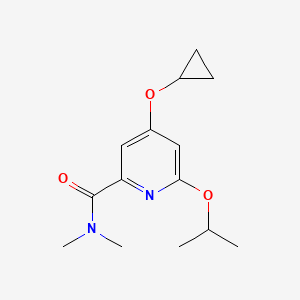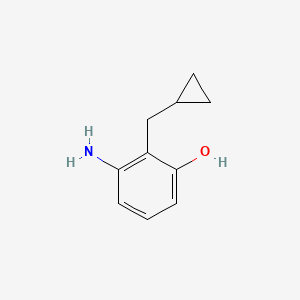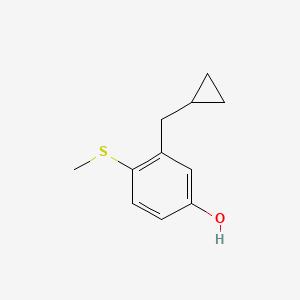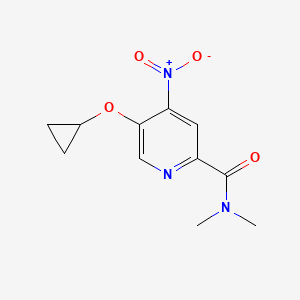
5-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.241 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group and a nitro group attached to a picolinamide core. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide involves several steps. One common synthetic route includes the reaction of 4-nitropicolinamide with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This is followed by N,N-dimethylation using dimethyl sulfate or a similar reagent under controlled conditions . Industrial production methods typically involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various enzymes and receptors. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide can be compared with similar compounds such as:
4-Cyclopropoxy-N,N-dimethyl-5-nitropicolinamide: Similar structure but with different positioning of the nitro group.
5-Cyclopropyloxy-N,N-dimethyl-4-nitropyridin-3-amine: Similar core structure but with different functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positioning, which can significantly influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,N-dimethyl-4-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-13(2)11(15)8-5-9(14(16)17)10(6-12-8)18-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
HONQZLMLPXHHRE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


